1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane
Overview
Description
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is an organic compound that features a brominated phenyl group and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane typically involves the following steps:
Bromination of 4-bromophenylpropane: The starting material, 4-bromophenylpropane, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).
Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reaction: The brominated intermediate is then coupled with the Boc-protected amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Reduction: The corresponding hydrocarbon.
Deprotection: The free amine derivative.
Scientific Research Applications
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the synthesis of biologically active molecules for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring that the amino group remains intact until the final deprotection step.
Comparison with Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-chlorophenyl)propane: Similar structure but with chlorine atoms instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-iodophenyl)propane: Contains iodine atoms, which can influence reactivity and biological activity.
Uniqueness: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is unique due to the presence of bromine atoms, which can participate in specific substitution reactions that are not as readily achievable with chlorine or iodine. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-1-(4-bromophenyl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPISCZVBFRXLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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